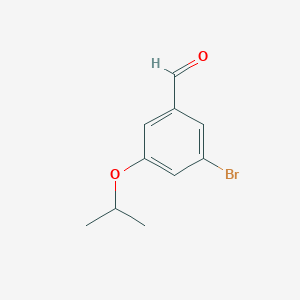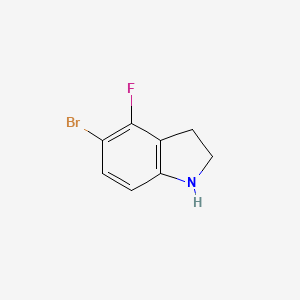
5-Bromo-4-fluoroindoline
Übersicht
Beschreibung
5-Bromo-4-fluoroindoline (5-Br-4-F-Indoline) is an organic compound that belongs to the class of indolines. It is a common building block for organic synthesis and has been used in a variety of scientific research applications. 5-Br-4-F-Indoline is a versatile compound that can be used in both laboratory and industrial processes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
5-Bromo-4-fluoroindoline has been utilized in the synthesis of various compounds with potential biological activities. For example, it served as a building block in the synthesis of thieno[3,2‐c]quinoline and pyrrolo[3,2‐c]quinoline systems. These synthesized compounds were found to possess significant broad antibacterial activity against both gram‐positive and gram‐negative bacteria, with some also showing remarkable antifungal activity (Abdel‐Wadood et al., 2014).
Synthesis of Quinolones
5-Bromo-4-fluoroindoline was also involved in the synthesis of 7-(Isoindolin-5-yl)-4-oxoquinoline-3-carboxylic acids, which exhibited excellent Gram-positive and Gram-negative antibacterial activity. This includes activity against quinolone-resistant strains of Staphylococcus aureus and Streptococcus pneumoniae, demonstrating its potential in the development of new antibacterial agents (Hayashi et al., 2002).
High-Performance Liquid Chromatography (HPLC) Applications
In the field of analytical chemistry, 5-Bromo-4-fluoroindoline was used as an internal standard in the development of a new HPLC method. This method aims to determine 5-fluorouracil and its metabolites in the plasma of cancer patients, showcasing its utility in improving the accuracy of drug monitoring and pharmacokinetic studies (Casale et al., 2002).
Drug Discovery and Synthesis Optimization
5-Bromo-4-fluoroindoline is a key intermediate in drug discoveries. Its synthesis was optimized in a study by reducing isolation processes and improving overall yield, which is crucial for the quick supply of this compound to medicinal laboratories. This demonstrates its role in streamlining drug discovery processes (Nishimura & Saitoh, 2016).
Cytotoxicity Studies
It has also been used in the synthesis of tetrazoloquinazolines, which were evaluated for in vitro cytotoxicity against human breast adenocarcinoma and cervical cancer cells. Some derivatives exhibited significant cytotoxicity, indicating the potential of 5-Bromo-4-fluoroindoline-derived compounds in cancer research (Mphahlele et al., 2017).
Radioactive Compound Synthesis
In nuclear medicine research, 5-Bromo-4-fluoroindoline derivatives were synthesized for investigating their tissue distribution in tumor-bearing mice. This research aids in understanding the potential of these compounds in diagnostic imaging and therapy (Mercer et al., 1989).
Synthesis of Polyhaloadamantanes
5-Bromo-4-fluoroindoline was also part of the synthesis of polyhaloadamantanes, demonstrating its utility in the creation of new molecules with potential applications in medicinal chemistry (Schreiner et al., 2002).
Eigenschaften
IUPAC Name |
5-bromo-4-fluoro-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFN/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-2,11H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNNWZXFHIIJDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C(=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-fluoroindoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(2-[(Furan-2-ylmethyl)sulfanyl]ethyl)piperidine hydrochloride](/img/structure/B1447654.png)
![3-[(Furan-2-ylmethyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1447656.png)
![2-[2-(Ethanesulfonyl)ethyl]piperidine hydrochloride](/img/structure/B1447660.png)
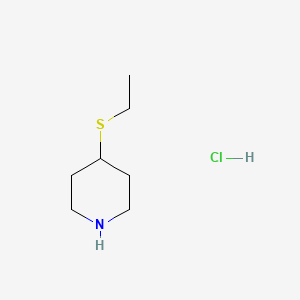
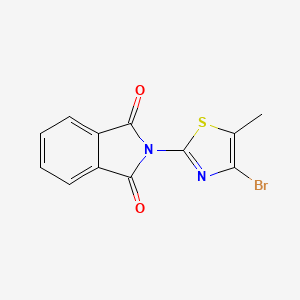
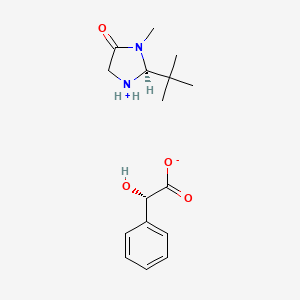
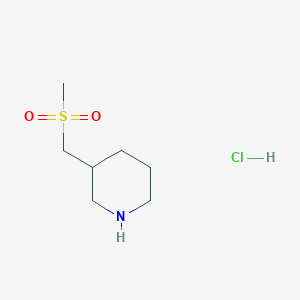
![4-[(Furan-2-ylmethyl)sulfanyl]piperidine hydrochloride](/img/structure/B1447670.png)
![2-[(Ethylsulfanyl)methyl]pyrrolidine hydrochloride](/img/structure/B1447671.png)
![2-(2-[(Furan-2-ylmethyl)sulfanyl]ethyl)piperidine hydrochloride](/img/structure/B1447672.png)
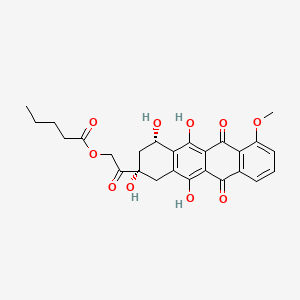
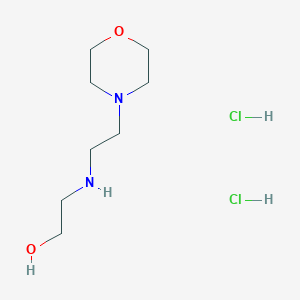
![3-(Tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1447676.png)
